2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
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Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound contains a piperazine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the following steps:
Formation of Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form 4-(tert-butoxycarbonyl)piperazine.
Introduction of Acetic Acid Moiety: The 4-(tert-butoxycarbonyl)piperazine is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the tert-butoxycarbonyl group.
Scientific Research Applications
2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The tert-butoxycarbonyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVUIFTKFUZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659678 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183591-72-2 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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